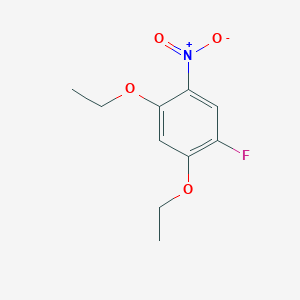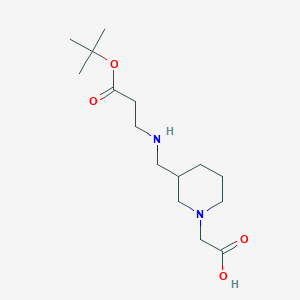
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a tert-butoxy group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base such as sodium hydride.
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid: Similar structure with slight variations in the functional groups.
tert-Butyl esters: Compounds containing the tert-butoxy group, widely used in organic synthesis.
Uniqueness
The uniqueness of 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H28N2O4 |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
2-[3-[[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)6-7-16-9-12-5-4-8-17(10-12)11-13(18)19/h12,16H,4-11H2,1-3H3,(H,18,19) |
Clé InChI |
XQOVLELGUIPLEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCNCC1CCCN(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


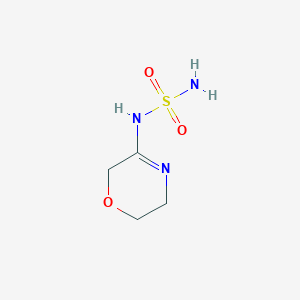
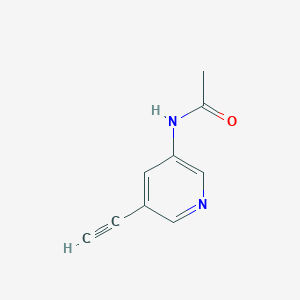
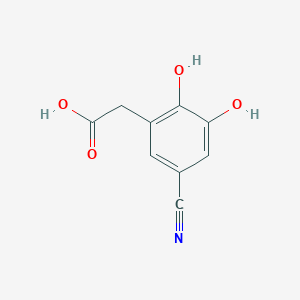
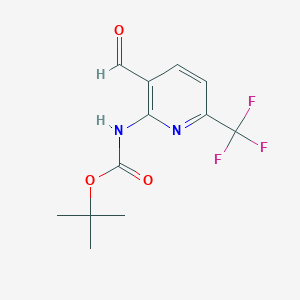
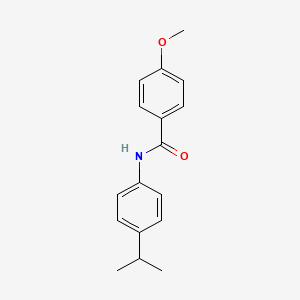
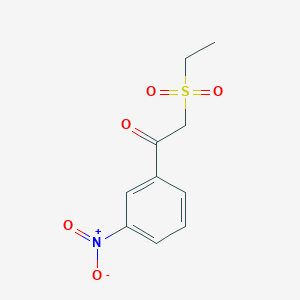
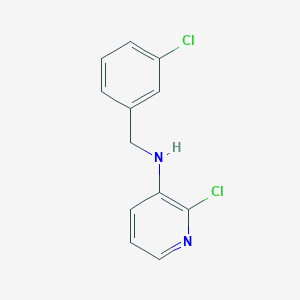

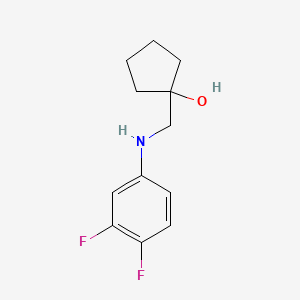

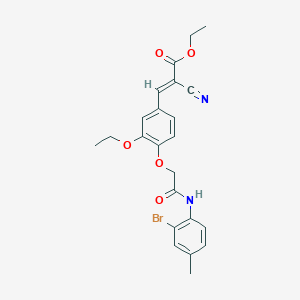
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)
